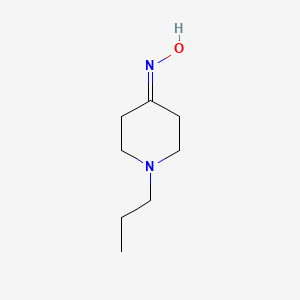

1-Propylpiperidin-4-one oxime

Description

Structural Significance of the Piperidine (B6355638) Scaffold in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. ijnrd.orgnih.govresearchgate.netresearchgate.net Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which is crucial for targeted biological interactions. atamanchemicals.comchemrevlett.com This structural flexibility makes piperidine an ideal scaffold in medicinal chemistry for designing molecules that can bind effectively to biological receptors. researchgate.netatamanchemicals.com

The versatility of the piperidine ring also lies in its reactivity, which allows for the creation of a wide range of derivatives with diverse chemical properties. ijnrd.org Consequently, piperidine-containing compounds are integral to the development of numerous classes of therapeutic agents, including analgesics, antipsychotics, and antihistamines. atamanchemicals.comacs.org The ability to modify the piperidine structure has led to its widespread use as a building block in the synthesis of complex organic molecules with significant pharmacological potential. ijnrd.orgnih.gov

Reactivity Profile of the Oxime Functional Group

The oxime functional group, characterized by the C=N-OH moiety, is a versatile and reactive entity in organic synthesis. britannica.comnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comrsc.org This functional group is known for its ability to participate in a variety of chemical transformations.

One of the most notable reactions of oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. britannica.com Oximes can also be reduced to form amines or dehydrated to yield nitriles. britannica.com Furthermore, the N-O bond in oximes can undergo homolytic cleavage under thermal or photochemical conditions to form iminyl radicals. rsc.orgresearchgate.net These radicals are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net The reactivity of oximes, coupled with their relative stability and the ability to be fine-tuned by adjusting substituents, makes them a powerful tool for synthetic chemists. researchgate.net

Overview of 1-Propylpiperidin-4-one Oxime within the Piperidone Oxime Class

1-Propylpiperidin-4-one oxime belongs to the piperidone oxime class of compounds, which are characterized by a piperidone ring with an oxime group. ontosight.aiontosight.ai Specifically, this compound consists of a piperidin-4-one core where the nitrogen atom is substituted with a propyl group, and the ketone at the 4-position is converted to an oxime.

The synthesis of such compounds generally involves the reaction of the corresponding piperidone with hydroxylamine. ontosight.ai For instance, 1-methylpiperidin-4-one oxime is synthesized from 1-methylpiperidin-4-one and hydroxylamine hydrochloride. ontosight.aiscribd.com The presence of both the piperidine ring and the oxime group in 1-Propylpiperidin-4-one oxime suggests a combination of the chemical properties and reactivity profiles discussed in the preceding sections. Compounds within the piperidone oxime class have been a subject of interest in medicinal chemistry for their potential biological activities. chemrevlett.comontosight.ai

Table 1: Chemical Data for 1-Propylpiperidin-4-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Propylpiperidin-4-one | C8H15NO | 141.21 |

| 1-Propylpiperidin-4-one oxime | C8H16N2O | 156.23 |

| 1-Benzylpiperidin-4-one oxime | C12H16N2O | 204.27 |

| 1-Methylpiperidin-4-one oxime | C6H12N2O | 128.17 |

Note: Data for 1-Propylpiperidin-4-one oxime is calculated based on its structure, while data for other compounds is sourced from PubChem. ontosight.ainih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1-propylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-6-3-8(9-11)4-7-10/h11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKLVQOBIKVUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Propylpiperidin 4 One Oxime and Analogs

Synthesis of the 1-Propylpiperidin-4-one Precursor

The foundational step in the synthesis of the target oxime is the preparation of its ketone precursor, 1-propyl-4-piperidone (B1360138). Various synthetic strategies, ranging from classical multi-step procedures to more optimized and stereoselective routes, have been developed for this class of compounds.

Conventional and Optimized Preparative Routes for 1-Propyl-4-piperidone

The synthesis of N-substituted 4-piperidones like 1-propyl-4-piperidone can be achieved through several established routes. One of the most widely-used conventional methods is the Dieckmann cyclization. This approach typically involves the condensation of an appropriate primary amine (propylamine) with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form a diester, which is subsequently cyclized under basic conditions. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final N-substituted 4-piperidone (B1582916). While effective, this multi-step procedure can be lengthy and require careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. mdpi.com

A more direct approach is the N-alkylation of a pre-existing 4-piperidone ring. For instance, 1-propyl-4-piperidone can be synthesized from 4-piperidone and 1-iodopropane. Alternative methods have been developed to improve efficiency and avoid harsh conditions or hazardous reagents. One such method involves a ring-closing reaction between an appropriate primary amine and 1,5-dichloro-3-pentanone. nih.gov Another optimized synthesis for a related compound, 1-benzyl-4-piperidone, starts from benzylamine (B48309) and methyl acrylate, proceeding through a Michael addition followed by a Dieckmann condensation and subsequent decarboxylation. derpharmachemica.com These optimized routes often offer advantages in terms of yield, reaction time, and operational simplicity.

| Method | Starting Materials | Key Steps | General Characteristics |

|---|---|---|---|

| Dieckmann Cyclization | Primary Amine, Acrylate Esters | Michael Addition, Intramolecular Condensation, Hydrolysis, Decarboxylation | Multi-step, classical route, moderate to good yields. mdpi.com |

| Direct N-Alkylation | 4-Piperidone, Alkyl Halide | Nucleophilic Substitution | Direct, simpler procedure if 4-piperidone is readily available. wikipedia.org |

| Ring Closing Reaction | Primary Amine, 1,5-dichloro-3-pentanone | Cyclocondensation | Efficient, provides direct access to the N-substituted ring. nih.gov |

| Conjugate Reduction | N-acyl-2,3-dihydro-4-pyridones | Reduction with Zinc/Acetic Acid | Mild and inexpensive method for reduction without over-reduction. nih.gov |

Strategies for Chiral Piperidone Synthesis from Divinyl Ketones

The synthesis of chiral piperidones is of significant interest as the stereochemistry of the piperidine (B6355638) ring can be crucial for the biological activity of its derivatives. An atom-efficient and concise strategy to access chiral 2-substituted 4-piperidone building blocks utilizes a double aza-Michael reaction with divinyl ketones. researchgate.netmasterorganicchemistry.com

This methodology involves the reaction of a mono-substituted divinyl ketone with a chiral primary amine, such as S-α-phenylethylamine, which serves as a chiral auxiliary. The reaction proceeds via a tandem conjugate addition, effectively constructing the chiral piperidone ring in a single step. The divinyl ketone precursors are typically prepared in two steps from suitable vinyl aldehydes via a Grignard reaction followed by oxidation. masterorganicchemistry.com The choice of oxidizing agent, such as manganese(IV) oxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is selected based on the substrate's reactivity and the product's stability. masterorganicchemistry.com This approach allows for the synthesis of various diastereomeric 2-substituted-4-piperidones with controlled stereochemistry at the 2-position of the ring. researchgate.net

| Entry | Divinyl Ketone Substituent (R) | Chiral Amine | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | Methyl | S-α-phenylethylamine | 2-methyl-1-(S-α-phenylethyl)-4-piperidone | 44 | 1:1.1 |

| 2 | Propyl | S-α-phenylethylamine | 2-propyl-1-(S-α-phenylethyl)-4-piperidone | 41 | 1:1.3 |

| 3 | Phenyl | S-α-phenylethylamine | 2-phenyl-1-(S-α-phenylethyl)-4-piperidone | 81 | 1:1.4 |

Formation of the Oxime Moiety in Piperidone Systems

Once the 1-propyl-4-piperidone precursor is obtained, the next key transformation is the conversion of the ketone carbonyl group into an oxime. This is a critical step that introduces the N-OH functionality, which can be further derivatized.

Direct Oximation Reactions for Piperidin-4-one Oximes

The most common and direct method for the synthesis of piperidin-4-one oximes is the condensation reaction of the corresponding piperidin-4-one with hydroxylamine (B1172632). biointerfaceresearch.com Typically, the reaction is carried out by treating the ketone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. ijprajournal.com The reaction is often heated to reflux to ensure completion. ijprajournal.com In some procedures, a base may be added to neutralize the HCl released from hydroxylamine hydrochloride, although the reaction can also proceed without it. This straightforward method is widely applicable to a variety of substituted piperidones and generally provides the desired oxime in high yield. ijprajournal.comnih.gov For example, 1-methylpiperidin-4-one oxime was prepared in 90.1% yield by refluxing 1-methylpiperidin-4-one with hydroxylamine in ethanol. ijprajournal.com

Eco-Friendly Protocols for Oxime Synthesis

While conventional oximation methods are effective, they often involve organic solvents, heating, and potentially toxic reagents like pyridine (B92270). In response, several eco-friendly or "green" protocols have been developed for oxime synthesis that aim to minimize waste, energy consumption, and the use of hazardous materials.

One approach involves the use of natural acid catalysts, such as citrus fruit juice extracts, in solvent-free conditions. Another green method is "grindstone chemistry," where the solid reactants (a carbonyl compound and hydroxylamine hydrochloride) are ground together at room temperature, often with a non-toxic catalyst like bismuth(III) oxide (Bi₂O₃), to afford the oxime in excellent yields within minutes. organic-chemistry.org This solventless technique significantly reduces waste and energy usage. organic-chemistry.org

A different strategy, known as transoximation, allows for the transfer of an oxime group from a donor molecule (like acetonoxime) to a carbonyl compound, catalyzed by a Brønsted acid under mild conditions. This method avoids the direct use of hydroxylamine salts, which are unstable and whose use generates stoichiometric amounts of salt byproducts. For industrial-scale synthesis, the ammoximation process represents a significant green advancement. This method uses a titanosilicate catalyst (TS-1) with ammonia (B1221849) and hydrogen peroxide (which can be generated in situ) to convert ketones directly to oximes, with water as the only byproduct.

| Protocol | Key Features | Advantages | Reference |

|---|---|---|---|

| Natural Acid Catalysis | Uses catalysts from natural sources (e.g., fruit juice). Often solvent-free. | Biodegradable catalyst, environmentally benign. | |

| Grindstone Chemistry | Solid-state reaction by grinding reactants with Bi₂O₃. | Solvent-free, rapid reaction times, high yields, minimal waste. | organic-chemistry.org |

| Brønsted Acid Catalyzed Transoximation | Transfers oxime group from a donor molecule. | Avoids direct use of potentially explosive hydroxylamine salts. | |

| Catalytic Ammoximation | Uses TS-1 catalyst with NH₃ and H₂O₂. | Highly efficient, clean process with water as the only byproduct. |

Chemical Derivatization of 1-Propylpiperidin-4-one Oxime and Related Structures

The oxime functional group in 1-propylpiperidin-4-one oxime is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives. Common derivatization strategies focus on reactions at the oxime's hydroxyl group.

O-Alkylation and O-Acylation: The hydrogen atom of the oxime hydroxyl group can be readily substituted. O-alkylation, typically achieved by reacting the oxime with an alkyl halide in the presence of a base, leads to the formation of oxime ethers. A series of substituted piperidin-4-one O-methyloximes and other O-alkyloximes have been synthesized using this approach. nih.gov Similarly, O-acylation can be accomplished through esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to produce oxime esters. wikipedia.org For instance, a series of vanillin-derived piperidin-4-one oxime esters were synthesized via esterification with substituted benzoyl chlorides in the presence of a strong base. wikipedia.org Another method involves activating carboxylic acids in situ with reagents like POCl₃ and pyridine before reaction with the piperidin-4-one oxime.

Beckmann Rearrangement: A classic and powerful transformation of ketoximes is the Beckmann rearrangement, an acid-catalyzed isomerization to form substituted amides. masterorganicchemistry.com In the case of cyclic ketoximes like 1-propylpiperidin-4-one oxime, this rearrangement would lead to the formation of a seven-membered ring lactam (a caprolactam analog). The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. masterorganicchemistry.com A wide variety of reagents, including strong acids (sulfuric acid, polyphosphoric acid) and other activating agents (tosyl chloride, thionyl chloride, phosphorus pentachloride), can promote this transformation. masterorganicchemistry.com This rearrangement provides a pathway to fundamentally different heterocyclic scaffolds from the same piperidone precursor.

Other potential transformations of the oxime moiety include reduction to form amines or oxidation to yield nitro compounds, further expanding the synthetic utility of these structures. derpharmachemica.com

N-Substitutions on the Piperidine Ring (e.g., Alkylation, Acylation)

Modifications at the nitrogen atom of the piperidine ring are a primary strategy for creating a diverse range of analogs. These substitutions can significantly influence the physicochemical and biological properties of the resulting compounds.

N-Alkylation:

The introduction of an n-propyl group at the nitrogen of the piperidine ring to furnish 1-Propylpiperidin-4-one oxime can be achieved through standard N-alkylation procedures. A common method involves the reaction of a piperidin-4-one oxime precursor with an appropriate alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (Et₃N), is essential to neutralize the hydrogen halide formed during the reaction. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

A general procedure for the N-alkylation of a piperidine derivative involves dissolving the piperidine in an anhydrous solvent, followed by the addition of a base and the alkylating agent. The reaction mixture is often stirred at room temperature or heated to facilitate the reaction. For instance, a general method for the N-alkylation of piperidine involves the slow addition of an alkyl bromide or iodide to a solution of the piperidine in anhydrous acetonitrile. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Piperidin-4-one oxime | Propyl bromide | K₂CO₃ | DMF | 1-Propylpiperidin-4-one oxime |

| Piperidin-4-one oxime | Propyl iodide | Et₃N | Acetonitrile | 1-Propylpiperidin-4-one oxime |

N-Acylation:

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation is typically accomplished by reacting the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the generated acid.

A relevant example is the synthesis of 2,6-diaryl-1-(2-(thiophene-2-yl)acetyl) piperidin-4-one oxime. In this synthesis, 2,6-diphenyl piperidin-4-one is reacted with thiophene-2-acetyl chloride in the presence of triethylamine in dry benzene. ijprajournal.com The triethylamine acts as a base to neutralize the hydrochloric acid that is formed. This methodology can be adapted for the N-acylation of 1-propylpiperidin-4-one oxime with various acyl chlorides to yield a library of N-acylated analogs.

| Reactant 1 | Acylating Agent | Base | Solvent | Product Example |

| 2,6-diphenyl piperidin-4-one | Thiophene-2-acetyl chloride | Triethylamine | Benzene | 2,6-diphenyl-1-(2-(thiophene-2-yl)acetyl) piperidin-4-one |

| 1-Propylpiperidin-4-one oxime | Benzoyl chloride | Pyridine | Dichloromethane | 1-Propyl-N-benzoylpiperidin-4-one oxime |

Modifications at the Oxime Functionality (e.g., Oxime Esters, Oxime Ethers)

The oxime group of 1-Propylpiperidin-4-one oxime offers a reactive handle for further functionalization, leading to the formation of oxime esters and oxime ethers. These modifications can alter the electronic and steric properties of the molecule.

Oxime Esters:

Oxime esters can be synthesized by the reaction of the oxime with carboxylic acids or their activated derivatives. One efficient method involves the in situ activation of carboxylic acids with phosphorus oxychloride (POCl₃) and pyridine, followed by reaction with the piperidin-4-one oxime. This approach has been used to synthesize a series of novel piperidin-4-one oxime esters. Another strategy involves the esterification of a vanillin-derived piperidin-4-one oxime with substituted benzoyl chlorides in the presence of a strong base like potassium tert-butoxide (t-BuOK). nih.gov

| Oxime Precursor | Acylating Agent | Reagents | Product Type |

| Piperidin-4-one oxime | Carboxylic acid | POCl₃, Pyridine | Piperidin-4-one oxime ester |

| Vanillin derived piperidin-4-one oxime | Substituted benzoyl chloride | t-BuOK | Vanillin derived piperidin-4-one oxime ester |

Oxime Ethers:

The synthesis of piperidin-4-one oxime ethers involves the alkylation of the oxime oxygen. A series of substituted piperidin-4-one oxime ethers have been synthesized and characterized. ijprajournal.comnih.gov The synthesis typically involves the reaction of the piperidin-4-one oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The stereochemistry of the resulting oxime ethers has been investigated using NMR spectroscopy, with the E-isomer often being the preferred product. nih.gov

| Oxime Precursor | Alkylating Agent | Base | Product Type |

| Substituted piperidin-4-one oxime | Alkyl halide | NaH | Substituted piperidin-4-one oxime ether |

| 1-Propylpiperidin-4-one oxime | Benzyl bromide | K₂CO₃ | 1-Propylpiperidin-4-one O-benzyl oxime |

Multicomponent Reaction Approaches for Complex Piperidone Oxime Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that can be conceptually applied to generate diverse piperidone oxime derivatives.

Ugi Reaction:

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. While a direct Ugi reaction involving a pre-formed piperidone oxime as the ketone component is not standard, a related strategy could involve using a piperidone derivative in the Ugi reaction, followed by oximation. For example, a 4-piperidone derivative can participate in a Ugi-4CR with an amine, a carboxylic acid, and an isocyanide to generate a complex intermediate which could then be converted to the corresponding oxime. nih.gov An unusual oxime Ugi-type multicomponent condensation has been reported in the total synthesis of pseudouridimycin, demonstrating the utility of oximes in MCRs. rsc.org

Passerini Reaction:

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.gov Similar to the Ugi reaction, a piperidone could serve as the ketone component. The resulting α-acyloxy amide could then be oximated to yield a complex piperidone oxime derivative. The Passerini reaction is known for its high atom economy and the ability to generate molecular diversity. wikipedia.org

| Multicomponent Reaction | Reactants | Key Intermediate/Product |

| Ugi Reaction | Piperidone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative of piperidine |

| Passerini Reaction | Piperidone, Carboxylic Acid, Isocyanide | α-Acyloxy amide derivative of piperidine |

Spectroscopic and Conformational Analysis of Piperidone Oxime Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In the ¹H NMR spectrum of 1-Propylpiperidin-4-one oxime, distinct signals corresponding to the protons of the propyl group and the piperidine (B6355638) ring are observed. The N-propyl group protons typically appear as a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) group (-CH₂-), and another triplet for the methylene group directly attached to the nitrogen atom (N-CH₂-).

The piperidine ring protons exhibit more complex patterns due to their diastereotopic nature and coupling interactions. The protons on the carbons adjacent to the C=NOH group (C-3 and C-5) and those adjacent to the nitrogen atom (C-2 and C-6) are chemically non-equivalent. Typically, these protons resonate in the range of 2.0 to 3.0 ppm. rsc.org The coupling constants (J-values) between adjacent protons provide insight into the dihedral angles and, consequently, the conformation of the piperidine ring. The oxime proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | ~0.9 | Triplet (t) | ~7.4 |

| Propyl-CH₂ | ~1.5 | Sextet (sxt) | ~7.4 |

| N-CH₂ (Propyl) | ~2.4 | Triplet (t) | ~7.4 |

| Ring H-2, H-6 | ~2.7 | Multiplet (m) | - |

| Ring H-3, H-5 | ~2.5 | Multiplet (m) | - |

| NOH | Variable (Broad) | Singlet (s) | - |

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For 1-Propylpiperidin-4-one oxime, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The most deshielded carbon is C-4, the carbon of the oxime group (C=NOH), which typically resonates in the range of 150-160 ppm. ijprajournal.com The carbons adjacent to the nitrogen atom (C-2, C-6, and the N-CH₂ of the propyl group) appear in the 40-60 ppm region. scispace.com The remaining aliphatic carbons of the propyl and piperidine rings resonate at higher fields (lower ppm values).

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=NOH) | ~155 |

| N-CH₂ (Propyl) | ~58 |

| C-2, C-6 | ~52 |

| C-3, C-5 | ~35 |

| Propyl-CH₂ | ~20 |

| Propyl-CH₃ | ~11 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Propylpiperidin-4-one oxime is characterized by several key absorption bands. A prominent, broad band is typically observed in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. ijprajournal.comresearchgate.net The C=N stretching vibration of the oxime functional group gives rise to a medium-intensity band around 1640-1690 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aliphatic propyl and piperidine groups are observed in the 2850-3000 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and molecular formula of a compound. For 1-Propylpiperidin-4-one oxime, the molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of approximately 156.23 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for N-alkyl piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals. The McLafferty rearrangement is another potential fragmentation pathway for oximes, which can provide valuable structural information. louisville.edu

Computational Chemistry and Theoretical Modeling of Piperidone Oxime Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties.

The geometry and conformational preferences of piperidine-based compounds are crucial determinants of their chemical and biological activity. For 1-Propylpiperidin-4-one oxime, the piperidone ring is the central scaffold. Theoretical calculations and experimental studies on related 2,6-disubstituted piperidin-4-one compounds indicate that they generally adopt a chair conformation. jksus.org However, the specific orientation of substituents and the presence of steric hindrance can lead to alternative conformations, such as a twist-boat form. nih.govosti.gov

In the case of 1-Propylpiperidin-4-one oxime, the propyl group on the nitrogen atom and the oxime group at the C4 position influence the ring's conformation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable (lowest energy) conformation. jksus.orgresearchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule. For similar piperidines, studies have shown that substituents on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position often being more stable. osti.gov The conformational analysis involves mapping the potential energy surface to identify all low-energy conformers and the energy barriers between them. The oxime group itself can exist as E/Z isomers, adding another layer to the conformational complexity.

Table 1: Representative Conformational Data for Piperidone Derivatives

| Conformation | Substituent Orientation | Relative Stability | Source |

|---|---|---|---|

| Chair | Equatorial | Generally more stable | osti.gov |

| Chair | Axial | Less stable; may be preferred with specific substituents | osti.govnih.gov |

Note: This table presents generalized findings for substituted piperidones. Specific values for 1-Propylpiperidin-4-one oxime require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical investigations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov DFT calculations are used to compute the energies of the HOMO and LUMO and to visualize their electron density distributions. researchgate.net For piperidone oxime derivatives, the HOMO is typically localized over the more electron-rich parts of the molecule, such as the oxime group and the nitrogen atom, while the LUMO is distributed over areas that can accept electrons. This analysis helps predict how the molecule will participate in charge-transfer interactions. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Heterocyclic Compounds

| Parameter | Description | Typical Energy Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Electron-accepting ability |

Note: The values are illustrative and derived from studies on related organic molecules. jksus.orgdergipark.org.trresearchgate.net Exact values for 1-Propylpiperidin-4-one oxime would result from specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. researchgate.netrsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions with a negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In 1-Propylpiperidin-4-one oxime, these areas would include the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons. jksus.org Regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are usually found around hydrogen atoms attached to heteroatoms. wolfram.comresearchgate.net Green areas represent neutral or nonpolar regions. The MEP surface provides a comprehensive picture of the molecule's polarity and is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking behavior. researchgate.net

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

Docking simulations are used to predict how a ligand, such as 1-Propylpiperidin-4-one oxime, fits into the active site of a target protein. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. jbiochemtech.com The results provide insights into the binding energy, the stability of the ligand-protein complex, and the specific intermolecular interactions that stabilize it, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govscienceopen.com

For piperidine (B6355638) derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes. nih.govacs.org The simulation can reveal key amino acid residues in the protein's active site that interact with the ligand. For example, the oxime group of 1-Propylpiperidin-4-one oxime could act as a hydrogen bond donor or acceptor, while the propyl group and the piperidine ring could engage in hydrophobic interactions within a nonpolar pocket of the active site. researchgate.net This predictive analysis is vital for understanding the molecule's mechanism of action and for guiding the design of more potent analogs. nih.gov

Table 3: Common Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Groups on Ligand | Potential Residues on Protein |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between H and an electronegative atom (O, N) | Oxime (-NOH) | Asp, Glu, Ser, Thr, His |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment | Propyl chain, Piperidine ring | Ala, Val, Leu, Ile, Phe |

The binding of a ligand to a protein's active site is not a simple lock-and-key process in a vacuum; it occurs in an aqueous environment. Water molecules within the active site play a critical role in the thermodynamics of ligand recognition and binding. nih.govnih.gov A protein's binding pocket is often solvated by a network of ordered water molecules.

For a ligand to bind, some or all of these water molecules must be displaced. researchgate.net This displacement has significant enthalpic and entropic consequences. The removal of tightly bound water molecules can be energetically unfavorable, creating a barrier to ligand binding. However, the release of these ordered water molecules into the bulk solvent can lead to a favorable increase in entropy, which drives the binding process. nih.gov Computational methods, including advanced molecular dynamics simulations, can be used to study the behavior of water at the protein-ligand interface. nih.gov Understanding the role of these hydration sites is crucial for accurately predicting binding affinities and for designing ligands that can effectively displace these water molecules to achieve high-affinity binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools employed in medicinal chemistry to correlate the structural or property descriptors of a series of compounds with their biological activities. For piperidone oxime systems, including 1-Propylpiperidin-4-one oxime, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new derivatives with enhanced efficacy.

The development of a robust QSAR model for a series of 1-alkylpiperidin-4-one oxime analogs would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Physicochemical descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA), which are crucial for understanding a compound's pharmacokinetic profile.

Electronic descriptors: Parameters such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the molecule's reactivity and interaction capabilities.

Steric descriptors: These define the three-dimensional arrangement of the atoms, with descriptors like molecular volume and surface area being of primary importance.

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are utilized to build the QSAR model. A hypothetical QSAR study on a series of N-alkyl-4-piperidone oximes might reveal that specific descriptors are significantly correlated with a particular biological activity, for instance, acetylcholinesterase (AChE) inhibition.

A simplified, illustrative QSAR model could be represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(MR) - β3(LUMO)

In this hypothetical model, the pIC50 (a measure of inhibitory potency) is positively correlated with lipophilicity (LogP) and molar refractivity (MR), suggesting that bulkier and more lipophilic N-alkyl substituents might enhance activity. Conversely, a negative correlation with the LUMO energy might indicate that a lower energy of the lowest unoccupied molecular orbital is favorable for the biological activity.

The predictive power of the developed QSAR model is then validated using an external test set of compounds that were not used in the model's creation. A high correlation between the predicted and experimental activities for the test set would confirm the model's robustness and its utility in predicting the activity of novel, unsynthesized 1-Propylpiperidin-4-one oxime analogs.

Table 1: Hypothetical QSAR Descriptors and Biological Activity for a Series of N-Alkyl-4-piperidone Oximes

| Compound | N-Alkyl Group | LogP | Molar Refractivity (MR) | LUMO Energy (eV) | Experimental pIC50 | Predicted pIC50 |

| 1 | Methyl | 1.2 | 45.3 | -0.15 | 5.8 | 5.9 |

| 2 | Ethyl | 1.7 | 50.1 | -0.18 | 6.2 | 6.3 |

| 3 | Propyl | 2.2 | 54.9 | -0.21 | 6.7 | 6.6 |

| 4 | Butyl | 2.7 | 59.7 | -0.24 | 7.1 | 7.0 |

| 5 | Isopropyl | 2.0 | 54.8 | -0.20 | 6.5 | 6.5 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the dynamic conformational landscape of molecules like 1-Propylpiperidin-4-one oxime in a simulated physiological environment. These simulations can reveal the flexibility of the piperidone ring, the orientation of the N-propyl group, and the conformational preferences of the oxime moiety, all of which can influence the molecule's interaction with biological targets.

An MD simulation of 1-Propylpiperidin-4-one oxime would typically be initiated from an energy-minimized structure, often obtained from quantum mechanical calculations. The molecule is then placed in a simulation box filled with a suitable solvent, usually water, and ions are added to neutralize the system and mimic physiological salt concentrations. The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectory of each atom is calculated over time by solving Newton's equations of motion.

Key findings from MD simulations of similar N-alkyl piperidine systems suggest that the piperidine ring predominantly adopts a chair conformation. However, fluctuations to twist-boat conformations can occur, and the frequency and duration of these alternative conformations can be influenced by the nature of the N-substituent and interactions with the surrounding solvent or a biological receptor.

Furthermore, MD simulations can shed light on the dynamics of the oxime group, including the potential for E/Z isomerization, although this is a high-energy process and may not be observed on the timescale of a typical simulation without the use of enhanced sampling techniques. The orientation of the oxime hydroxyl group and its hydrogen bonding potential with solvent molecules or receptor residues are also critical aspects that can be investigated.

The results of MD simulations are often analyzed in terms of Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. The insights gained from these simulations are invaluable for understanding the structural dynamics that govern the biological activity of 1-Propylpiperidin-4-one oxime.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of 1-Propylpiperidin-4-one oxime

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Box Type | Cubic or Rectangular |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

Reactivity Profiles and Reaction Mechanisms of Piperidin 4 One Oximes

Stereoselective and Regioselective Aspects of Oxime Formation and Isomerization

The synthesis of 1-Propylpiperidin-4-one oxime is typically achieved through the condensation reaction of 1-Propylpiperidin-4-one with hydroxylamine (B1172632). This reaction, while straightforward, introduces a new stereocenter at the C4 position, leading to the potential for geometric isomerism about the C=N double bond. The two possible isomers are designated as (E)- and (Z)-1-Propylpiperidin-4-one oxime, where the configuration describes the orientation of the hydroxyl group relative to the substituents on the C4 carbon of the piperidine (B6355638) ring.

The formation of these isomers is influenced by several factors, including reaction conditions such as pH and temperature. In acidic conditions, the E/Z isomerization of oximes is often accelerated, allowing the reaction to reach a thermodynamic equilibrium. chem-station.comresearchgate.net For unsymmetrical ketoximes derived from cyclic ketones like 1-Propylpiperidin-4-one, the steric environment around the C=N bond plays a crucial role in determining the predominant isomer. Generally, the isomer with the hydroxyl group oriented away from the bulkier adjacent substituents is sterically favored. In the case of piperidin-4-one oximes, NMR studies on related structures have shown that the (E)-isomer, where the N-O bond is oriented syn to the C5 position, is often the thermodynamically more stable and thus the major product. nih.gov The piperidine ring itself typically adopts a chair conformation to minimize steric strain. nih.govtandfonline.com

The stereochemical outcome can be determined using various spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons adjacent to the oxime group (C3 and C5) are sensitive to the E/Z configuration.

| Factor | Influence on Isomer Ratio (E vs. Z) | Rationale |

| Steric Hindrance | Favors the formation of the sterically less hindered isomer. For cyclic ketoximes, this is often the E-isomer. | Minimizes non-bonded steric interactions between the hydroxyl group and adjacent ring substituents. nih.gov |

| pH (Acidity) | Acid catalysis can accelerate the interconversion between E and Z isomers, leading to a thermodynamically controlled product ratio. chem-station.comresearchgate.net | Protonation of the oxime nitrogen facilitates rotation around the C-N single bond in the protonated intermediate. |

| Temperature | Can affect the position of the equilibrium between the two isomers. | Higher temperatures provide the energy to overcome the activation barrier for isomerization, favoring the thermodynamic product. researchgate.net |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition state for isomerization. | Solvents can stabilize intermediates or transition states through solvation effects. |

Chemical Transformations at the Oxime Moiety (e.g., Reduction to Amines, Beckmann Rearrangement)

The oxime group in 1-Propylpiperidin-4-one oxime is a versatile functional handle that can undergo several important chemical transformations, most notably reduction to a primary amine and the Beckmann rearrangement to a lactam.

Reduction to Amines:

The reduction of the oxime functionality provides a direct route to 4-aminopiperidine (B84694) derivatives, which are valuable scaffolds in medicinal chemistry. This transformation involves the cleavage of the N-O bond and the reduction of the C=N double bond to a C-N single bond. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to chemical reductants.

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum dioxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere is a common and efficient method. organic-chemistry.orgdtic.mil Other methods involve the use of reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or dissolving metal reductions. The choice of reagent can influence the stereochemical outcome and functional group tolerance of the reaction. The product of this reaction is 1-Propylpiperidin-4-amine.

| Reducing Agent/System | Typical Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas, Ethanol or Methanol solvent, room temperature to moderate heat. | A common, effective method for complete reduction to the primary amine. organic-chemistry.org |

| H₂ / PtO₂ (Adam's catalyst) | Hydrogen gas, acidic medium (e.g., HCl, Acetic Acid). | Highly effective but can be expensive. The acidic conditions can be beneficial for substrate activation. nih.govnih.gov |

| Raney Nickel | Hydrogen gas or a hydrogen source like hydrazine, alcoholic solvent, elevated temperature and pressure. | A cost-effective alternative to precious metal catalysts. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | NaBH₄ with additives like NiCl₂ or CoCl₂, alcoholic solvent. | Offers milder reaction conditions compared to high-pressure hydrogenation. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent. | A powerful reducing agent, but less chemoselective. It will reduce the oxime to the amine. dtic.mil |

Beckmann Rearrangement:

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or, in the case of cyclic ketoximes, into ring-expanded lactams. wikipedia.orgchemistnotes.com When 1-Propylpiperidin-4-one oxime is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride, it undergoes a rearrangement to form a seven-membered azepan-2-one (B1668282) derivative. wikipedia.orgnih.gov

The reaction is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. chem-station.comorganic-chemistry.org Consequently, the (E)- and (Z)-isomers of 1-Propylpiperidin-4-one oxime yield different lactam regioisomers.

Migration of the C5-C4 bond in the (E)-isomer (where the OH group is anti to the C5-C4 bond) results in the formation of 1-Propyl-1,4-diazepan-5-one.

Migration of the C3-C4 bond in the (Z)-isomer (where the OH group is anti to the C3-C4 bond) yields 1-Propyl-1,3-diazepan-4-one.

This stereospecificity makes the Beckmann rearrangement a powerful tool for regioselective synthesis, provided the initial oxime isomers can be separated or selectively synthesized. The reaction proceeds via the formation of a nitrilium ion intermediate, which is then attacked by water to yield the final lactam product. masterorganicchemistry.com

Utilization of Piperidone Oximes as Synthetic Intermediates in Organic Synthesis

Piperidin-4-one oximes, including 1-Propylpiperidin-4-one oxime, serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the key transformations discussed previously—reduction and rearrangement—which convert the simple oxime into more complex and synthetically valuable piperidine and azepane derivatives.

The piperidine ring is a ubiquitous structural motif found in numerous natural products (alkaloids) and pharmaceuticals. nih.govresearchgate.netresearchgate.net The 4-aminopiperidine scaffold, readily accessible via oxime reduction, is a privileged structure in drug design, appearing in compounds with diverse biological activities. Similarly, the lactams produced via the Beckmann rearrangement are key intermediates for the synthesis of larger, nitrogen-containing rings and various bioactive molecules. nih.govresearchgate.net

For example, the 4-aminopiperidine core can be further functionalized at the amino group to build libraries of compounds for drug discovery. The lactam ring can be opened or further modified to access a range of linear or cyclic amino acid derivatives and other complex heterocyclic systems. Therefore, 1-Propylpiperidin-4-one oxime acts as a synthetic linchpin, enabling the transition from a simple piperidone to more elaborate molecular architectures.

Ring Transformations and Cycloaddition Reactions of the Piperidine Scaffold

Beyond the transformations of the oxime moiety, the piperidine scaffold itself can participate in various reactions that alter the ring structure.

Ring Transformations:

While the Beckmann rearrangement provides a reliable method for ring expansion to a seven-membered lactam, other transformations can lead to different ring systems. For instance, photochemical reactions, such as the Norrish Type II reaction, have been used for the ring contraction of α-acylated piperidines to yield substituted cyclopentane (B165970) derivatives. nih.gov Although this requires prior modification of the piperidine ring, it highlights the potential for scaffold remodeling. Ring expansion of piperidines to azepanes can also be achieved through methods other than the Beckmann rearrangement, such as reactions involving alkyl azides. dtic.mil

Cycloaddition Reactions:

The piperidine nucleus can be constructed or modified using cycloaddition reactions. nih.govrsc.org More relevant to the reactivity of the oxime is its potential tautomerization to a cyclic nitrone. While this equilibrium is generally not favored, under certain conditions, the nitrone can be trapped in an intramolecular [3+2] dipolar cycloaddition reaction if a suitable dipolarophile (e.g., an alkene or alkyne) is present on a side chain. iupac.org For 1-Propylpiperidin-4-one oxime, this would require synthetic modification to introduce an unsaturated moiety onto the N-propyl group. Such a reaction would lead to the formation of a fused, polycyclic heterocyclic system, demonstrating the potential for rapid complexity generation from a simple piperidone oxime precursor.

Exploratory Biological Applications of 1 Propylpiperidin 4 One Oxime Derivatives in Chemical Biology Non Clinical

Enzyme Inhibitory Profiles (In Vitro and In Silico)

The rigid, yet modifiable, structure of the piperidin-4-one core makes it an excellent starting point for designing enzyme inhibitors. The 1-propyl group and the oxime moiety can be systematically altered to achieve desired potency and selectivity against various enzyme targets.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research into α,β-unsaturated carbonyl-based piperidinone derivatives has revealed their potential as cholinesterase inhibitors. acgpubs.org

A series of 1-benzyl-3,5-bis(arylmethylidene)piperidin-4-ones were synthesized and evaluated for their ability to inhibit AChE and BuChE. acgpubs.org The findings indicated that these compounds exhibited inhibitory activity in the micromolar range. For instance, the derivative with 4-nitrobenzylidene substituents was the most potent against AChE, while the 4-chlorobenzylidene substituted compound showed the best activity against BuChE. acgpubs.orgacgpubs.org These results suggest that the piperidin-4-one scaffold is a promising starting point for the development of new cholinesterase inhibitors. acgpubs.org

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidin-4-one Derivatives

| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 1d | 4-Nitrobenzylidene | 12.55 | 28.41 |

| 1g | 4-Chlorobenzylidene | 16.89 | 17.28 |

| 1h | 4-Bromobenzylidene | 15.72 | 19.34 |

| Rivastigmine | (Standard) | 10.87 | 3.25 |

| Galantamine | (Standard) | 2.05 | 9.84 |

Data sourced from studies on 1-benzyl-3,5-bis(arylmethylidene)piperidin-4-one derivatives. acgpubs.org

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective COX inhibition. ebi.ac.uk Hybrid nitric oxide (NO) releasing prodrugs of coxibs, where a N-(4-nitrooxybutyl)piperidyl moiety was incorporated, have been synthesized and evaluated. ebi.ac.uk These compounds were found to be more potent and selective inhibitors of COX-2 over COX-1. ebi.ac.uk This indicates that the piperidine (B6355638) ring can be a valuable component in the design of novel anti-inflammatory agents targeting the COX enzymes.

Table 2: In Vitro Cyclooxygenase Inhibition by Piperidine-Containing Celecoxib (B62257) Analogs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Analog 15a | >100 | 0.81 | >123 |

| Analog 17a | >100 | 0.52 | >192 |

| Celecoxib | 30 | 0.04 | 750 |

Data represents selected celecoxib analogs incorporating a piperidyl nitric oxide donor moiety. ebi.ac.uk

Renin Inhibitory Activity

Renin is an aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive therapies. nih.govpharmaxchange.info The development of direct renin inhibitors has been an area of intense research. drugs.com Structure-based design has led to the discovery of substituted piperidines as a new class of potent oral direct renin inhibitors. nih.gov Optimization of the substituents on the piperidine ring resulted in compounds with high in vitro potency against human renin. For example, a 4-hydroxy-3,5-substituted piperidine derivative demonstrated significant potency and good oral bioavailability in preclinical models. nih.gov A non-peptide renin inhibitor, S 2864, which contains a 4-amino-1-piperidinyl-carbonyl moiety, showed potent inhibition of purified human plasma renin with an IC50 of 3.8 x 10⁻¹⁰ mol/l. nih.gov

Other Enzyme Systems

The versatility of the piperidine scaffold allows for its exploration against a variety of other enzyme systems. For instance, piperidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, with the approved antidiabetic drug alogliptin (B1666894) featuring a piperidine moiety. mdpi.com Additionally, piperidine amide and urea (B33335) derivatives have been explored as potential inhibitors of 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1), another target for metabolic diseases. mdpi.com These examples underscore the broad potential of piperidine-based structures, including 1-propylpiperidin-4-one oxime derivatives, for development as inhibitors of diverse enzyme classes.

Receptor Ligand Development and Evaluation (In Vitro and In Silico)

Beyond enzyme inhibition, the development of ligands that can modulate the activity of various receptors is a key area of chemical biology. The piperidine scaffold has been successfully employed in the design of such modulators.

Nuclear Receptor Modulation (e.g., Farnesoid X Receptor, Pregnane X Receptor)

Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes. The Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) are key regulators of bile acid, lipid, and xenobiotic metabolism. nih.govresearchgate.net

Recent studies have identified compounds with a 1,2,4-oxadiazole (B8745197) core connected to a piperidine ring as a new class of nonsteroidal dual modulators of FXR and PXR. researchgate.net Specifically, certain derivatives decorated on the nitrogen of the piperidine ring with different N-alkyl and N-aryl side chains have been shown to act as FXR antagonists and PXR agonists. researchgate.net Furthermore, N-acylated piperidine moieties have been incorporated into nonacidic FXR antagonists, leading to a significant improvement in binding activity. nih.gov These findings highlight the potential of 1-propylpiperidin-4-one oxime derivatives to be developed as modulators of these important nuclear receptors, with potential applications in metabolic and inflammatory disorders.

Table 3: Activity of Piperidine Derivatives on Nuclear Receptors

| Compound | Receptor | Activity | IC₅₀ / EC₅₀ |

|---|---|---|---|

| Compound 5 | FXR | Antagonist | - |

| PXR | Agonist | - | |

| Compound 11 | FXR | Antagonist | - |

| PXR | Agonist | - | |

| Compound 9 | FXR | Antagonist | 0.05 µM (Binding IC₅₀) |

| Compound 10 | FXR | Antagonist | 0.02 µM (Binding IC₅₀) |

Data for compounds 5 and 11 are from studies on 1,2,4-oxadiazole derivatives. researchgate.net Data for compounds 9 and 10 are from studies on N-acylated piperidine derivatives. nih.gov

Chemokine Receptor Antagonism (e.g., CCR5)

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells. A class of allosteric inhibitors for the CCR5 chemokine receptor, characterized as oximino-piperidino-piperidine antagonists, has been identified. nih.govmedsci.cn Molecular dynamics simulations have been employed to investigate the allosteric mechanism of these inhibitors. nih.govmedsci.cn These studies suggest that the binding of the antagonist induces conformational changes in the receptor, which can be transmitted from the allosteric site to the effector site of the second extracellular loop, thereby inhibiting the receptor's function. nih.gov The research into these oximino-piperidino-piperidine antagonists for the CCR5 receptor has provided insights into a "binding-induced allosteric mechanism" that governs their regulatory effects. nih.gov

Neurotransmitter Receptor Interactions (e.g., Histamine H3, Sigma-1)

While direct studies on 1-Propylpiperidin-4-one oxime derivatives' interaction with Histamine H3 and Sigma-1 receptors are not extensively detailed in the provided search results, the broader class of piperidine-based compounds has been explored for activity at various neurotransmitter receptors. For instance, certain 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives have shown the ability to bind to adenosine (B11128) receptor subtypes. Additionally, a series of 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes were designed as potent dopamine (B1211576) D4 receptor agonists. nih.gov This suggests that the piperidine scaffold is a viable starting point for developing ligands for a range of neurotransmitter receptors.

Antimicrobial Activity Investigations (In Vitro)

Several studies have demonstrated the in vitro antibacterial properties of piperidin-4-one oxime derivatives against a variety of bacterial strains. nih.govdoaj.orgbiomedpharmajournal.orgijprajournal.com For instance, a series of substituted piperidin-4-one oxime ethers were synthesized and tested, with one compound, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime, showing notable antibacterial activity against Bacillus subtilis. nih.gov Another study on novel piperidin-4-one oxime esters found that many of the synthesized derivatives exhibited good activity against Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. doaj.org Furthermore, vanillin-derived piperidin-4-one oxime esters have also been synthesized and screened for their antibacterial effects, with some compounds manifesting potent activity. nih.gov

Table 1: Antibacterial Activity of Selected Piperidin-4-one Oxime Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Bacillus subtilis | Good antibacterial property, MIC closer to streptomycin | nih.gov |

| Piperidin-4-one oxime esters | Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good activity | doaj.org |

| Vanillin derived piperidin-4-one oxime esters (e.g., 5b) | Various bacteria | Potent antibacterial activity | nih.gov |

| Substituted piperidin-4-one oxime ethers | Bacillus subtilis | Good antibacterial property | nih.gov |

The antifungal potential of piperidin-4-one oxime derivatives has also been a subject of investigation. nih.govdoaj.orgbiomedpharmajournal.org In a study on substituted piperidin-4-one oxime ethers, two compounds, 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) O-(2-chlorophenylmethyl)oxime and 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime, demonstrated potent antifungal activity against Aspergillus flavus and Candida-51, respectively. nih.gov The latter compound was found to be more active than the reference drug. nih.gov Similarly, a series of novel piperidin-4-one oxime esters showed good activity against Trigoderma veride and Aspergillus flavus. doaj.org Vanillin-derived piperidin-4-one oxime esters also exhibited significant antifungal activity, with some compounds being more potent than the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Piperidin-4-one Oxime Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Aspergillus flavus | Potent activity, similar to amphotericin B | nih.gov |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime | Candida-51 | Potent activity, more active than reference drug | nih.gov |

| Piperidin-4-one oxime esters | Trigoderma veride, Aspergillus flavus | Good activity | doaj.org |

| Vanillin derived piperidin-4-one oxime esters (e.g., 5d) | Various fungi | Potent antifungal activity | nih.gov |

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of piperidin-4-one oxime derivatives has been evaluated through various in vitro assays. nih.govmedcraveonline.comscispace.comsemanticscholar.org A review on piperidine-containing compounds highlights that piperidinone oximes are effective free radical scavengers in assays such as DPPH, superoxide, NO, and ABTS. scispace.com For instance, a series of 2,6-diphenyl-3-alkylpiperidin-4-one-O-[2,4,6-tritertiary butyl cyclohexa-2-5-dienon-4-yl] oximes were synthesized, and most of the compounds were found to be effective free radical scavengers. scispace.com Another study on vanillin-derived piperidin-4-one oxime esters identified compounds that outperformed the standard antioxidant Butylated hydroxy anisole (B1667542) (BHA). nih.gov The antioxidant activities of these compounds are often compared to standard agents like BHA, BHT, TBHQ, and Trolox. medcraveonline.comsemanticscholar.org

In Vitro Cytotoxicity Studies in Cancer Cell Lines (Non-Human)

The cytotoxic effects of piperidin-4-one oxime derivatives have been investigated in various cancer cell lines. A series of novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium (B1175870) salts were found to be potent cytotoxins against neoplastic Ca9-22, HSC-2, and HSC-4 cells, with submicromolar CC50 values in most cases. nih.gov These compounds showed tumor-selective toxicity, being less cytocidal towards non-malignant cells. nih.gov Another study on N-benzylpiperidin-4-one oximes evaluated their in vitro cytotoxicity against human cervical carcinoma (HeLa) cells, with five compounds showing potency with IC50 values below 17 μM. researchgate.net 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime was identified as the most active compound in this series with an IC50 of 13.88 μM. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Piperidin-4-one Oxime Derivatives

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50/CC50) | Reference |

|---|---|---|---|

| 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes | Ca9-22, HSC-2, HSC-4 | Submicromolar CC50 values | nih.gov |

| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | IC50 of 13.88 μM | researchgate.net |

Future Perspectives and Research Directions for Piperidone Oxime Compounds

Innovations in Green Synthetic Chemistry for Piperidone Oximes

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For piperidone oximes, future synthetic strategies will focus on developing eco-friendly, efficient, and scalable methods. Traditional synthetic routes often involve hazardous reagents and solvents. nih.gov Innovations are geared towards overcoming these limitations.

Key areas of development include:

Solvent-Free Reactions: One promising approach is the use of solvent-free reaction conditions, which significantly reduces waste. researchgate.net For instance, the synthesis of oximes can be achieved by simply grinding carbonyl compounds with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like antimony(III) oxide at room temperature. researchgate.net

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and enhance selectivity. nih.gov One-pot microwave-assisted synthesis of heterocyclic compounds like oxadiazoles has proven to be a green and efficient protocol. nih.gov

Use of Greener Solvents and Catalysts: The replacement of toxic solvents and metal catalysts with environmentally benign alternatives is a major focus. nih.govnih.gov Water-initiated processes and the use of metal-free heterogeneous carbocatalysts like graphene oxide are being explored for the synthesis of related heterocyclic compounds. nih.govajchem-a.com

Amino Acid-Based Synthesis: Utilizing amino acids instead of ammonia (B1221849) in the synthesis of piperidones presents a green chemistry approach that can potentially reduce toxicity and enhance bioactivity. sciencemadness.orgresearchgate.net

These green chemistry approaches not only offer environmental benefits but also align with the growing demand for sustainable practices in pharmaceutical and chemical manufacturing. nih.gov

Integration of Advanced Machine Learning for Predictive Modeling in Drug Discovery

Future applications of AI and ML in this field will likely involve:

Predictive Bioactivity Modeling: Machine learning algorithms, such as Random Forest and Support Vector Machines, can be trained on existing data to predict the bioactivity of new piperidone oxime analogs against various biological targets. repcomseet.orgnih.gov This allows for the virtual screening of large compound libraries to prioritize molecules for synthesis and experimental testing. nih.gov

Generative Chemistry: AI-powered generative models can design novel piperidone oxime structures with desired pharmacological profiles. optibrium.comnih.gov These models can explore vast chemical spaces to identify molecules with enhanced potency, selectivity, and drug-like properties. optibrium.com

Compound Property Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery pipeline is crucial. ML models can accurately forecast these properties, helping to reduce late-stage failures. iptonline.comoptibrium.com

Exploration of Novel Biologically Active Chemotypes

The piperidone ring is a ubiquitous structural motif in numerous natural products and clinically used drugs. acs.org The derivatization of the piperidone oxime core continues to be a fruitful area of research for discovering novel chemotypes with a wide range of biological activities.

Researchers have successfully synthesized and evaluated piperidone oxime derivatives with various pharmacological properties, as detailed in the table below.

| Biological Activity | Compound Class/Example | Findings |

| Antimicrobial | Substituted piperidin-4-one oxime ethers | 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime showed good antibacterial activity against Bacillus subtilis. nih.gov |

| Antifungal | Substituted piperidin-4-one oxime ethers | 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) O-(2-bromophenylmethyl)oxime exhibited potent antifungal activity against Aspergillus flavus and Candida-51. nih.gov |

| Anticancer | 2,6-diarylpiperidin-4-one O-methyloximes | Several synthesized compounds showed in vitro antiproliferative activity against the human cervical carcinoma (HeLa) cell line. nih.gov |

| Anti-inflammatory | 2-piperidone derivatives | Certain derivatives were found to possess anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov |

| Anti-Alzheimer's | N-substituted-piperidine analogs | N-benzyl-piperidine linked multipotent molecules have been designed as potential agents for treating Alzheimer's disease. ajchem-a.com |

| Antioxidant | Piperidin-4-one oxime esters derived from vanillin | Phenyl ester substituents on the piperidin-4-one oxime core resulted in compounds with better antioxidant properties than standard butylated hydroxy anisole (B1667542) (BHA). ajchem-a.com |

Future research will focus on expanding the diversity of substituents on the piperidone oxime scaffold to explore new structure-activity relationships (SAR). This includes the synthesis of hybrid molecules that combine the piperidone oxime moiety with other pharmacologically active fragments to create multifunctional drugs. The investigation of these novel chemotypes holds the promise of identifying next-generation therapeutic agents for a variety of diseases. nih.govijpsr.com

Development of Supramolecular Assemblies and Material Science Applications

Beyond their pharmaceutical applications, piperidone oximes are gaining attention in the field of material science due to their unique structural features that allow for the formation of supramolecular assemblies. The oxime functional group is capable of forming strong and directional hydrogen bonds. scispace.com

Potential applications in material science include:

Crystal Engineering: The O–H···N hydrogen bonds in oximes can be utilized as synthons for the rational design and synthesis of crystalline materials with specific network topologies. scispace.com Oximes commonly form dimeric structures, which can serve as building blocks for more complex supramolecular architectures. scispace.com

Polymer Modifiers: Oxime derivatives have been identified as potential polymer modifiers, suggesting that piperidone oximes could be incorporated into polymer backbones to alter their physical and chemical properties. acs.org

Sorbents for Heavy Metals: The nitrogen and oxygen atoms in the piperidone oxime structure can act as coordination sites for metal ions. This property could be exploited in the development of materials for the selective removal of heavy metals from contaminated water. acs.org

The study of supramolecular complexes involving pyridinium oximes and cyanoiron platforms has revealed the propensity of the oxime group to participate in π···π stacking interactions and hydrogen bonding, leading to the formation of 2D and 3D networks. mdpi.com Further exploration in this area could lead to the development of novel functional materials with applications in sensing, catalysis, and gas storage.

Q & A

Q. What are the optimal synthetic routes for 1-Propylpiperidin-4-one oxime, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1-Propylpiperidin-4-one oxime typically involves cyclization of di-(2-cyanoethyl)propylamine under basic conditions to form 1-propylpiperidin-4-one, followed by oxime formation via reaction with hydroxylamine. Optimization of reaction conditions is critical:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous ethanol is preferred for oxime formation .

- Catalyst and Temperature : Potassium hydroxide (KOH) as a base at 80–90°C improves cyclization yields. For oxime formation, room temperature with prolonged stirring (12–24 hours) ensures complete conversion .

- Purity Control : Column chromatography or recrystallization in ethanol is recommended for purification. Analytical techniques like TLC and HPLC should monitor intermediate steps .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 1-Propylpiperidin-4-one oxime?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the biological activity of 1-Propylpiperidin-4-one oxime derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., DAHPS) using spectrophotometric methods. Oxime derivatives can act as covalent inhibitors via nucleophilic attack on active-site residues .

- Plant Growth Assays : Seed germination and root elongation tests in Arabidopsis or Triticum models under controlled light/temperature conditions. Dosages of 10–100 µM are typical for growth stimulation studies .

- Cytotoxicity Screening : MTT assays in mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How does the oxime functional group in 1-Propylpiperidin-4-one oxime influence its reactivity and interaction with biological targets?

Methodological Answer: The oxime group (-C=N-OH) enhances electrophilicity, enabling covalent binding to serine or cysteine residues in enzymes. For example:

- Mechanistic Studies : Kinetic analyses (e.g., time-dependent inactivation) and X-ray crystallography can map binding sites .

- pH Sensitivity : Oxime pKa (~4.5–6.0) affects protonation states and reactivity. Fluorine substitution at the α-carbon lowers pKa, improving inhibitor potency (e.g., 3-fluoropyruvate oxime, Ki = 0.2 µM) .

Q. What strategies can resolve contradictory findings in the reported growth-stimulating effects of 1-Propylpiperidin-4-one oxime derivatives across different plant models?

Methodological Answer: Contradictions may arise from species-specific uptake or metabolic pathways. Mitigation strategies include:

- Standardized Protocols : Use identical growth conditions (light, soil pH, humidity) across species .

- Metabolomic Profiling : LC-MS/MS to track oxime derivative metabolism and identify active metabolites in responsive vs. non-responsive plants .

- Dose-Response Curves : Test concentrations from 1–1000 µM to distinguish hormetic effects (low-dose stimulation vs. high-dose inhibition) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of 1-Propylpiperidin-4-one oxime analogs?

Methodological Answer:

- Variable Substituents : Modify the piperidine ring (e.g., alkyl chain length) and oxime substituents (e.g., electron-withdrawing groups).

- Computational Modeling : DFT calculations to predict electrophilicity and docking simulations (e.g., AutoDock Vina) to prioritize synthetic targets .

- In Vivo Validation : Prioritize analogs with >50% enzyme inhibition (IC₅₀) for testing in plant or microbial models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products